Apaziquone, also known as EO9 and Qapzola™, is a bioreductive prodrug [, ] belonging to the class of anti-cancer agents called bioreductive alkylating agents [, , ]. It acts as an analog of mitomycin C [, ]. It is being investigated for its potential as a loco-regional therapy, particularly in the treatment of non-muscle invasive bladder cancer (NMIBC) [, , , ]. Apaziquone exhibits selective cytotoxicity towards both hypoxic and aerobic cancer cells [, ].
Apaziquone, also known as EO9, is a bioreductive drug primarily developed for the treatment of muscle-invasive bladder cancer. It is classified as an indolequinone compound, which undergoes enzymatic reduction to generate reactive metabolites capable of inducing DNA damage in cancer cells. The compound has a complex clinical history, having undergone various phases of clinical trials with mixed results regarding its efficacy.
The initial synthesis of apaziquone was reported in 1987, and since then, multiple methodologies have been developed to produce it. The compound's structure is defined by its chemical formula and its IUPAC name: 5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione .
Apaziquone falls under the category of bioreductive drugs, which are activated in hypoxic tumor environments. Its mechanism relies on specific reductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1), which catalyzes the conversion of apaziquone into cytotoxic agents that can damage DNA .
The synthesis of apaziquone has evolved since its discovery. The original method involved the formation of the indolequinone structure through various synthetic routes. More recent approaches utilize nucleophilic substitution reactions to create derivatives with improved properties .
Technical Details:
Apaziquone's molecular structure features an indole ring system fused with a quinone moiety, characterized by:
Apaziquone undergoes reduction via enzymatic pathways primarily involving NQO1. This reduction leads to the formation of reactive species that can alkylate DNA, resulting in cytotoxic effects.
Technical Details:
The mechanism by which apaziquone exerts its effects involves several steps:
Research indicates that the cytotoxic potency of apaziquone is enhanced under acidic conditions (pH 6.0), which is significant for its application in tumor microenvironments .
Relevant data shows that apaziquone's effectiveness is significantly influenced by pH levels and the presence of reductases in tumor cells .
Apaziquone has been primarily investigated for:
Clinical trials have explored its potential as a radiosensitizer when used alongside radiation therapy, although results have varied significantly across studies . Future applications may focus on refining patient selection based on tumor hypoxia and enzyme expression profiles to enhance therapeutic outcomes.
Apaziquone (EO9) emerged from a strategic drug development initiative at the University of Amsterdam in the mid-1980s, where Professor Eef Oostveen synthesized approximately 90 indolequinone derivatives under the direction of Professor Nico Speckamp. This project, funded by the Dutch Cancer Society, aimed to develop less toxic analogs of mitomycin C (MMC) with improved tumor selectivity [1] [7]. The structural optimization focused on enhancing bioreductive activation while minimizing systemic toxicity. As the ninth compound in this series (hence "EO9"), apaziquone demonstrated preferential activity against solid tumors rather than leukemias in preclinical screens—a significant departure from conventional cytotoxic agents [1] [3].
The bioreductive drug design rationale capitalized on two key tumor microenvironment features: hypoxia and elevated reductase expression. Unlike MMC, apaziquone incorporated an indolequinone core with a 3-hydroxymethyl substituent and a water-soluble side chain, improving its solubility profile while maintaining DNA-alkylating capability after enzymatic activation [1] [8]. Early in vivo studies revealed its unique activity profile: inactivity against P388 murine leukemia but significant antitumor effects against human tumor xenografts and chemoresistant murine colon adenocarcinomas [3] [8]. This selective activity against solid tumors, coupled with absence of myelosuppression in rodent models, positioned it as a promising candidate for clinical development [1].
Table 1: Key Developmental Milestones of Apaziquone
Year | Development Phase | Key Finding/Event |
---|---|---|
1982-1984 | Compound Synthesis | Synthesis of ~90 indolequinone derivatives at University of Amsterdam |
1984-1988 | Preclinical Screening | Selection of EO9 (apaziquone) based on solid tumor selectivity |
1992 | Clinical Transition | Initiation of EORTC-coordinated phase I trials |
2001 | Route Reevaluation | Shift to intravesical administration for bladder cancer |
2012-2016 | Phase III Evaluation | Completion of two pivotal phase III trials (SPI-611/612) |
Apaziquone operates through a dual-mechanism bioactivation paradigm that advanced the conceptual framework of enzyme-directed bioreductive therapy. Its activation involves two distinct enzymatic pathways:
NQO1 (DT-Diaphorase)-Mediated Activation: Under both aerobic and hypoxic conditions, this two-electron reductase reduces apaziquone to a cytotoxic hydroquinone, generating DNA-damaging species. This enzymatic preference distinguishes it from classical hypoxia-selective agents [1] [3]. Tumor selectivity arises from NQO1 overexpression in malignancies like bladder cancer, where levels can be 5-10 times higher than in normal urothelium [2] [8].
Hypoxia-Selective Activation: Under low oxygen tension, one-electron reductases (e.g., NADPH cytochrome P450 reductase) catalyze apaziquone reduction to semiquinone radicals that generate reactive oxygen species upon reoxidation—a cyclic process causing oxidative DNA damage [1] [3].
This dual activation mechanism enables apaziquone to target both oxygenated tumor regions (via NQO1) and hypoxic compartments (via one-electron reductases). The oxygen inhibition index (ratio of aerobic to hypoxic cytotoxicity) ranges from 3-10 across cell lines, demonstrating its capacity to overcome hypoxia-induced chemoresistance [1]. Notably, in NQO1-deficient tumors, apaziquone exhibits classical hypoxia selectivity, while in NQO1-overexpressing tumors, it targets both aerobic and hypoxic cells—a unique pharmacological feature termed "dual-targeting capability" [1] [3].
Table 2: Enzymatic Activation Pathways of Apaziquone
Enzyme System | Reduction Mechanism | Primary Cytotoxic Species | Oxygen Dependency |
---|---|---|---|
NQO1 (DT-Diaphorase) | Two-electron | Alkylating hydroquinone | Oxygen-independent |
NADPH Cytochrome P450 Reductase | One-electron | Semiquinone radical (ROS generator) | Oxygen-dependent |
Xanthine Oxidase | One-electron | DNA cross-links | Oxygen-dependent |
Within the indolequinone class, apaziquone represents a structurally optimized agent with distinct pharmacodynamic advantages over predecessors. Its core structure features a 5-aziridinyl substituent and a 3-hydroxymethyl group, critical for DNA alkylation after bioreduction [1] [7]. When compared to other bioreductive agents, apaziquone exhibits:
Despite these advantages, clinical translation faced pharmacokinetic hurdles. Intravenous administration in phase II trials failed due to rapid elimination (plasma t₁/₂ ≈ 3-14 minutes in dogs) and poor tumor penetration [1] [7]. This prompted strategic repurposing for intravesical therapy in non-muscle invasive bladder cancer (NMIBC), leveraging locoregional delivery to overcome systemic limitations [2] [6].
The drug’s journey illustrates key challenges in bioreductive drug development. Two phase III trials (SPI-611/612, n=1,614) initially missed primary endpoints for recurrence reduction at 2 years (38.0% vs 44.6%; p=0.11 and 39.7% vs 46.3%; p=0.13) [4] [5]. However, pooled analysis revealed a statistically significant 6.4% absolute reduction in recurrence (p=0.0218), while subgroup analysis showed a 20.8% reduction when instilled within 60±30 minutes post-resection—highlighting the critical impact of administration timing on drug efficacy [5] [9].
Table 3: Apaziquone Compared to Other Bioreductive Agents
Agent | Chemical Class | Key Bioactivation Enzyme | Tumor Selectivity Basis | Clinical Development Stage |
---|---|---|---|---|
Apaziquone | Indolequinone | NQO1/CYP450 reductase | Hypoxia + enzyme overexpression | Phase III (NMIBC) |
Mitomycin C | Aziridine-benzoquinone | NADPH:cytochrome C reductase | Hypoxia | Approved (multiple indications) |
Tirapazamine | Benzotriazine di-N-oxide | CYP450 reductase/P450 | Hypoxia | Phase III (discontinued) |
PR-104 | Nitroaromatic prodrug | AKR1C3/NROR | Hypoxia + AKR1C3 expression | Phase II |
This pharmacological evolution underscores apaziquone’s role in advancing bioreductive therapy principles while highlighting persistent translational challenges. Ongoing research focuses on optimizing intravesical delivery parameters and identifying predictive biomarkers (e.g., NQO1 expression levels) to refine patient selection [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1